(2,4,6-trichlorophenyl) sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-trichlorophenyl) sulfamate is a chemical compound with the molecular formula C6H4Cl3NO3S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sulfamic acid group and a 2,4,6-trichloro-phenyl ester group, which contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid 2,4,6-trichloro-phenyl ester typically involves the esterification of sulfamic acid with 2,4,6-trichloro-phenol. This reaction can be carried out using various reagents and catalysts to facilitate the esterification process. Commonly used reagents include acid anhydrides and acid chlorides, while catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of sulfamic acid 2,4,6-trichloro-phenyl ester may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The choice of reagents and catalysts in industrial production is influenced by factors such as cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4,6-trichlorophenyl) sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trichloro-phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium
Eigenschaften
CAS-Nummer |
25998-95-2 |
---|---|
Molekularformel |
C6H4Cl3NO3S |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
(2,4,6-trichlorophenyl) sulfamate |
InChI |
InChI=1S/C6H4Cl3NO3S/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H,(H2,10,11,12) |
InChI-Schlüssel |
YZGYKEJWCZUPMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OS(=O)(=O)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.